molecular formula C27H38O6 B1259195 Luffalactone

Luffalactone

Cat. No.: B1259195
M. Wt: 458.6 g/mol
InChI Key: BSARVZIOEONVEM-OEOQLVHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffalactone is a natural product found in Luffariella variabilis with data available.

Scientific Research Applications

Phytochemistry and Pharmacology

Luffalactone, primarily sourced from Luffa acutangula, boasts over 50 isolated chemical compounds, including flavonoids, anthraquinones, and triterpene saponins. The plant exhibits a wide range of pharmacological activities, such as antidiabetic, hepatoprotective, and anticancer effects. Despite its extensive traditional medicinal use, this compound demands further clinical research to establish its efficacy and safety (Shendge & Belemkar, 2018).

Environmental Applications

This compound has significant potential in environmental remediation, particularly in the purification of aqueous media. Its characteristics, such as being low-cost, non-toxic, and highly efficient in removing pollutants (like dyes, pharmaceuticals, and heavy metals), underscore its role in sustainable environmental management. Modifications to this compound, forming composites, further enhance its pollutant removal capabilities (Khadir et al., 2020).

Material Science

In the realm of material science, this compound-derived Luffa fibers are gaining traction as a bio-material for composite development. The fibers, rich in cellulose and hemicellulose, undergo various modifications, such as alkali mercerization, to enhance their properties. Their utilization in composite development is broad, with applications ranging from manufacturing to construction, showcasing this compound's versatility and potential for further research (Adeyanju et al., 2020).

Biotechnological Tool

This compound has emerged as a noteworthy biotechnological tool. Its fibro-vascular reticulated structure makes it an ideal matrix for cell immobilization, facilitating improved performance in various applications, including wastewater treatment and the production of biofuels and biochemicals. This versatility and eco-friendliness of this compound highlight its potential in advancing sustainable biotechnological solutions (Saeed & Iqbal, 2013).

Properties

Molecular Formula

C27H38O6

Molecular Weight

458.6 g/mol

IUPAC Name

[(3Z)-3-[(5aR,7aS,11aS,11bR)-5a,8,8,11a-tetramethyl-4-oxo-2,6,7,7a,9,10,11,11b-octahydro-1H-naphtho[2,1-b]oxepin-3-ylidene]-1-(5-oxo-2H-furan-3-yl)propyl] acetate

InChI

InChI=1S/C27H38O6/c1-17(28)32-20(19-15-23(29)31-16-19)9-7-18-8-10-22-26(4)13-6-12-25(2,3)21(26)11-14-27(22,5)33-24(18)30/h7,15,20-22H,6,8-14,16H2,1-5H3/b18-7-/t20?,21-,22+,26-,27+/m0/s1

InChI Key

BSARVZIOEONVEM-OEOQLVHRSA-N

Isomeric SMILES

CC(=O)OC(C/C=C\1/CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(OC1=O)C)(C)C)C)C4=CC(=O)OC4

Canonical SMILES

CC(=O)OC(CC=C1CCC2C3(CCCC(C3CCC2(OC1=O)C)(C)C)C)C4=CC(=O)OC4

Synonyms

luffalactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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